molecular formula C12H23NO B2652863 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol CAS No. 923526-83-4

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

Cat. No.: B2652863
CAS No.: 923526-83-4
M. Wt: 197.322
InChI Key: NVELTLDYYSDWNY-UHFFFAOYSA-N
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Description

“4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol” is a chemical compound with the CAS Number: 923526-83-4 . It has a molecular weight of 197.32 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Chromatographic Separation Techniques

The solvent system comprising n-butanol, methyl ethyl ketone, and water, with an atmosphere saturated with cyclohexylamine, demonstrates excellent separation of amino acids. This method is reproducible, lacks the unpredictability of phenolic systems, and imparts distinctive colors to many amino acids after ninhydrin treatment, facilitating the identification of adjacent amino acids (Mizell & Simpson, 1961).

Advanced Polymer Synthesis

Research on hydrophilic aliphatic polyesters highlights the design, synthesis, and ring-opening polymerization of functional cyclic esters containing protected functional groups, such as hydroxyl, bishydroxyl, amino, and carboxyl. This study showcases the potential of using cyclic ester derivatives for creating versatile polymeric materials (Trollsås et al., 2000).

Catalytic Synthesis of Chiral Compounds

The enantioselective addition of diethylzinc to aldehydes, catalyzed by amino alcohols derived from phenylethylamine, demonstrates the synthesis of chiral secondary alcohols with high enantioselectivity. This method is significant for controlling the stereochemical outcome of reactions, contributing to the development of enantiomerically pure compounds (Asami et al., 2015).

Biodegradable Polymer Precursors

The microbial production of 4-amino-1-butanol from glucose by metabolically engineered Corynebacterium glutamicum is a groundbreaking development. This process creates an important intermediate for drugs and a precursor for biodegradable polymers used in gene delivery, demonstrating an efficient and sustainable approach to producing primary amino alcohols from renewable resources (Prabowo et al., 2020).

Solvent Effects and Solubility Studies

Research on the solubility of 2-amino-3-methylbenzoic acid across various solvents has profound implications for its purification and application in different domains. Understanding the solubility behavior and the effects of different solvents is crucial for optimizing the solution processes of similar compounds (Zhu et al., 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards of the compound, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

4-(2-cyclohex-2-en-1-ylethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVELTLDYYSDWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CCNCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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